molecular formula C15H11N3O4 B5772758 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 5684-99-1

5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5772758
CAS RN: 5684-99-1
M. Wt: 297.26 g/mol
InChI Key: BCZZJDHMWJMILK-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, also known as MNPO, is a heterocyclic compound that has attracted significant interest in the scientific community due to its potential applications in various fields. MNPO has been studied extensively for its unique properties, including its synthesis method, mechanism of action, and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can induce DNA damage and inhibit cell proliferation in cancer cells. 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can reduce the growth of tumors in mice and improve their survival rates.

Advantages and Limitations for Lab Experiments

5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is also relatively inexpensive compared to other compounds used in scientific research. However, 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One area of research is the development of new synthetic methods for 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole that are more efficient and environmentally friendly. Another area of research is the study of 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole's potential applications in the field of organic electronics, including the development of new OLEDs and organic semiconductors. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 3-nitrobenzohydrazide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized with phosphorus oxychloride to form 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. Another method involves the reaction of 3-nitrobenzohydrazide with 3-methoxybenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then cyclized with thionyl chloride to form 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. These methods have been optimized to produce 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in high yields and purity.

Scientific Research Applications

5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics, where 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been used as a material for organic light-emitting diodes (OLEDs). 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has also been studied for its potential use in the development of new organic semiconductors, which could have applications in the field of photovoltaics. Additionally, 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential use as a fluorescent probe for the detection of nitroreductase activity in cancer cells.

properties

IUPAC Name

5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-21-13-7-3-5-11(9-13)15-16-14(17-22-15)10-4-2-6-12(8-10)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZZJDHMWJMILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357784
Record name 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5684-99-1
Record name 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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